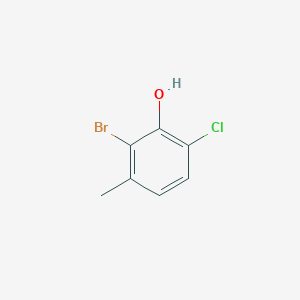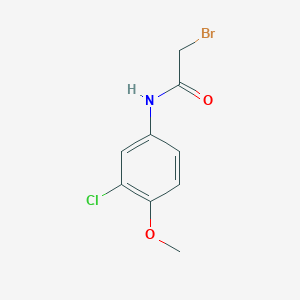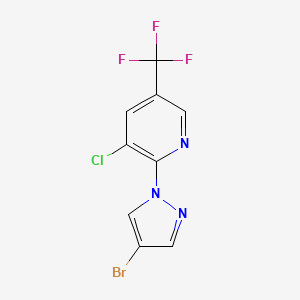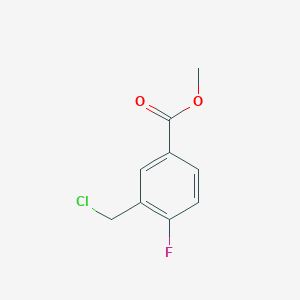
2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride
Overview
Description
2-Amino-1-(2-fluorophenyl)butan-1-ol hydrochloride is a chemical compound with the molecular formula C10H14FNO.HCl and a molecular weight of 219.684 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound consists of a butanol backbone with an amino group at the second carbon and a fluorophenyl group at the first carbon .Scientific Research Applications
Metabolism and Toxicological Analysis
The compound has been studied for its metabolic pathways and implications in toxicological analyses. Notably, mebeverine, an antispasmodic drug and a derivative of the compound, undergoes metabolic processes involving dehydroxybutylation and bisdealkylation, leading to metabolites like MO-EA and PMA. These metabolites have implications in toxicological analysis as they can lead to positive amphetamine results in fluorescence polarization immunoassays (FPIA). The detailed understanding of these metabolic pathways aids in accurate interpretation of toxicological results, preventing misinterpretation related to amphetamine immunoassay results (Kraemer, Wennig, & Maurer, 2001). Additionally, the comprehensive study of mebeverine's metabolites in human urine provides insights into its complete hydrolysis and subsequent metabolic transformations, which is crucial for understanding its pharmacokinetics and for the development of therapeutic applications (Kristinsson, Snorradottir, & Jóhannsson, 1994).
Imaging and Diagnostic Applications
The compound's derivatives have been explored for their potential in imaging and diagnostic applications. For instance, 4-fluorobutyrfentanyl, a derivative, was identified in seized materials and post-mortem biological samples, underscoring its significance in forensic investigations and the necessity of understanding its physicochemical properties (Rojkiewicz, Majchrzak, Celiński, Kuś, & Sajewicz, 2017). Moreover, derivatives like [18F]1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC) have shown potential in imaging brain tumors, highlighting their importance in the development of nuclear medicine imaging techniques (Shoup, Olson, Hoffman, Votaw, Eshima, Eshima, Camp, Stabin, Votaw, & Goodman, 1999). Such research paves the way for advanced diagnostic methods and provides crucial insights into the physiological and pathological processes in the human body.
Therapeutic and Clinical Research
Clinical studies have been conducted to evaluate the safety, dosimetry, and characteristics of compounds like 11C-CS1P1, a radiotracer targeting sphingosine-1-phosphate receptor 1 (S1PR1), in human participants. The results from these studies are instrumental in validating the safety and efficacy of these compounds in clinical settings, thereby contributing to the development of novel therapeutic agents and diagnostic tools (Brier, Hamdi, Rajamanikam, Zhao, Mansor, Jones, Rahmani, Jindal, Koudelis, Perlmutter, Wong, Nickels, Ippolito, Gropler, Schindler, Laforest, Tu, Benzinger, 2022).
Properties
IUPAC Name |
2-amino-1-(2-fluorophenyl)butan-1-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO.ClH/c1-2-9(12)10(13)7-5-3-4-6-8(7)11;/h3-6,9-10,13H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWASBIKHAPQIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C1=CC=CC=C1F)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354952-91-2 | |
| Record name | Benzenemethanol, α-(1-aminopropyl)-2-fluoro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354952-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(Allyloxy)phenyl]ethanamine](/img/structure/B1525538.png)
![4-Azatricyclo[4.2.1.0^{3,7}]nonan-2-ol](/img/structure/B1525539.png)



![4-Chloro-2-[2-(pyridin-3-yl)ethoxy]benzoic acid](/img/structure/B1525549.png)






